

# Unraveling the Biological Targets of Novel Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Ls-104   |           |
| Cat. No.:            | B1675279 | Get Quote |

Disclaimer: Initial searches for a compound designated "**Ls-104**" did not yield a specific biologically active molecule. It is highly probable that this designation is an internal code, a novel compound not yet publicly disclosed, or a typographical error. This guide therefore focuses on publicly available information for two promising therapeutic candidates with similar nomenclature: DRP-104 and RE-104 (also known as FT-104), for which substantial scientific data is available.

## Section 1: DRP-104 (Sirpiglenastat) - A Tumor-Targeted Metabolic Inhibitor

DRP-104, or sirpiglenastat, is a novel prodrug designed for targeted cancer therapy. It is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), which has shown promise in preclinical and clinical studies but was hindered by dose-limiting toxicities. DRP-104 is engineered to be preferentially activated within the tumor microenvironment, thereby minimizing systemic toxicity.[1][2][3]

#### **Biological Target and Mechanism of Action**

The primary biological target of DRP-104's active form, DON, is a broad range of enzymes involved in glutamine metabolism.[4] By mimicking glutamine, DON irreversibly inhibits these enzymes, disrupting multiple metabolic pathways crucial for cancer cell proliferation and survival.[4] This targeted inhibition of glutamine metabolism not only directly impacts tumor cells but also enhances the anti-tumor immune response.[2][5]



The mechanism of action involves the preferential bioactivation of the inactive prodrug DRP-104 to the active drug DON within the tumor. This targeted delivery results in a significantly higher concentration of DON in tumor tissues compared to gastrointestinal tissues, which are sensitive to its effects.[1][6] This differential metabolism is key to its improved safety profile.[1]

**Ouantitative Data** 

| Parameter                       | Value                    | Condition                                             | Reference |
|---------------------------------|--------------------------|-------------------------------------------------------|-----------|
| Tumor Growth Inhibition (TGI)   | 96% to 101%              | MC38 mouse colon<br>cancer model, 0.5 to<br>1.4 mg/kg | [2]       |
| Tumor vs. GI<br>Exposure to DON | 11-fold greater in tumor | In vivo distribution studies                          | [1][6]    |

### **Experimental Protocols**

Target Engagement Assay: To confirm that DRP-104 inhibits glutamine metabolism in vivo, target engagement was measured by assessing the glutamine to glutamate ratio in plasma and tumor samples from MC38 tumor-bearing mice. A significant increase in this ratio indicates the inhibition of the conversion of glutamine to glutamate.[2]

- MC38 tumor-bearing mice were treated with a single subcutaneous dose of DRP-104 (0.5 mg/kg).
- Plasma and tumor tissues were collected at specified time points.
- Metabolites were extracted from the samples.
- The concentrations of glutamine and glutamate were quantified using mass spectrometry.
- The ratio of glutamine to glutamate was calculated to determine the level of target engagement.

In Vivo Antitumor Efficacy Study: The antitumor activity of DRP-104 was evaluated in a syngeneic mouse colon cancer model.

MC38 cells were implanted into mice.



- Once tumors were established, mice were treated with varying doses of DRP-104 (0.5 to 1.4 mg/kg).
- Tumor growth was monitored over time by measuring tumor volume.
- Tumor Growth Inhibition (TGI) was calculated to assess the efficacy of the treatment.[2]

### **Signaling Pathway and Workflow Diagrams**



Click to download full resolution via product page

Caption: Mechanism of action of DRP-104.





Click to download full resolution via product page

Caption: Workflow for in vivo efficacy studies of DRP-104.





# Section 2: RE-104 (Luvesilocin / FT-104) - A Novel Psychedelic Prodrug

RE-104, also known as FT-104 and by the generic name luvesilocin, is a proprietary prodrug of 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT).[7][8][9] It is being developed as a short-acting psychedelic for the treatment of mental health conditions, with an initial focus on postpartum depression.[7][10][11]

#### **Biological Target and Mechanism of Action**

The primary biological target of RE-104's active metabolite, 4-OH-DiPT, is the serotonin 2A receptor (5-HT2A).[12][13] As a potent agonist at this receptor, it produces psychedelic effects similar to those of psilocybin.[7][12] The prodrug design allows for rapid conversion to the active metabolite, leading to a quick onset of action.[13] A key feature of RE-104 is its shorter duration of psychoactive effects (approximately 3-4 hours) compared to psilocybin, which could offer therapeutic advantages and reduce the clinical resource burden.[7][13][14]

**Ouantitative Data** 

| Parameter                             | Value      | Condition                                      | Reference |
|---------------------------------------|------------|------------------------------------------------|-----------|
| 5-HT2A Receptor<br>Binding (Ki)       | 120 nM     | In vitro binding assay                         | [12][15]  |
| Half-life (t1/2) of active metabolite | 40 min     | In rats, following subcutaneous administration | [12][15]  |
| Bioavailability                       | 89%        | In rats, following subcutaneous administration | [15]      |
| Psychoactive Duration                 | ~3-4 hours | Phase 1 clinical trial in healthy adults       | [13][14]  |

#### **Experimental Protocols**

Receptor Binding Assay: To determine the affinity of the active metabolite of RE-104 for the 5-HT2A receptor, a competitive binding assay is performed.



- Cell membranes expressing the human 5-HT2A receptor are prepared.
- A radiolabeled ligand with known affinity for the 5-HT2A receptor is incubated with the membranes.
- Increasing concentrations of the unlabeled active metabolite of RE-104 are added to compete with the radioligand for binding.
- The amount of bound radioactivity is measured.
- The Ki (inhibition constant) is calculated, which represents the concentration of the drug that inhibits 50% of the specific binding of the radioligand.

Pharmacokinetic (PK) Studies in Rats: To understand the absorption, distribution, metabolism, and excretion of RE-104, PK studies are conducted in animal models.

- Rats are administered a subcutaneous dose of RE-104.
- Blood samples are collected at various time points after administration.
- Plasma concentrations of both the prodrug (RE-104) and the active metabolite (4-OH-DiPT)
  are measured using a validated analytical method, such as LC-MS/MS.
- Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and t1/2 (half-life), are calculated.[12][15]

#### **Signaling Pathway and Workflow Diagrams**



Click to download full resolution via product page

Caption: Mechanism of action of RE-104.





Click to download full resolution via product page

Caption: Workflow for pharmacokinetic studies of RE-104.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. dracenpharma.com [dracenpharma.com]
- 4. drp-104 My Cancer Genome [mycancergenome.org]
- 5. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemo Drug Redesigned to Avoid Side Effects NCI [cancer.gov]
- 7. psychiatrictimes.com [psychiatrictimes.com]
- 8. An Inside Look into Field Trip's Next-Generation Psychedelic, FT-104 | Psychedelic Spotlight [psychedelicspotlight.com]
- 9. Luvesilocin Wikipedia [en.wikipedia.org]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. Reunion Neuroscience | Reunion Neuroscience Inc. Announces FDA Clearance of IND Application to Initiate a Phase 2 Study of RE104 for the Treatment of Postpartum Depression [reunionneuro.com]
- 12. Field Trip Health Ltd. Provides Update on FT-104, Its Next Generation Psychedelic Molecule in Development [newswire.ca]
- 13. Reunion Neuroscience | Reunion Neuroscience Announces Publication of Results from Early Preclinical Studies Demonstrating the Potential of RE104 for Development in Depressive Disorders [reunionneuro.com]
- 14. Reunion Neuroscience Announces Last Patient Dosed in RECONNECT Phase 2 Clinical Trial of RE104 for the Treatment of Postpartum Depression (PPD) - BioSpace [biospace.com]
- 15. Field Trip Health Ltd. Provides Update on FT-104, Its Next Generation Psychedelic Molecule in Development [prnewswire.com]
- To cite this document: BenchChem. [Unraveling the Biological Targets of Novel Therapeutics: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675279#ls-104-biological-target-identification]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com